molecular formula C6H4N2O4 B1296381 Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione CAS No. 4156-75-6

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

Cat. No. B1296381
CAS RN: 4156-75-6
M. Wt: 168.11 g/mol
InChI Key: MFHLWNMYHQMDMV-UHFFFAOYSA-N
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Description

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a type of pyrimidine derivative. Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .


Synthesis Analysis

The synthesis of furo[2,3-d]pyrimidine based chalcones has been achieved using the bioisostere concept . This involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .

Scientific Research Applications

Growth Inhibition in L-1210 Cells

Furo[3,4-d]pyrimidine derivatives have been studied for their potential in inhibiting the growth of L-1210 cells. This was explored through the synthesis of certain uracil derivatives and their evaluation in vitro. This research highlights the compound's potential in cellular growth inhibition, particularly in cancer research (Okada, Nakano, & Miyake, 1983).

Antineoplastic Effects

The antineoplastic (anti-cancer) effects of furo[3,4-d]pyrimidine derivatives have been explored. Specific derivatives of this compound showed potent antineoplastic activity, which is significant for the development of new cancer treatments (Machoń & Cieplik, 1988).

Synthesis of New Heterocycles

The compound has been used in the synthesis of new heterocycles. This involves functionalizing the compound to create a variety of new heterocyclic structures, which can be pivotal in pharmaceutical and chemical research (De Coen et al., 2015).

Inverse Electron Demand Diels–Alder Reactions

Furo[3,4-d]pyrimidines have been prepared through inverse electron demand Diels–Alder reactions. This method expanded the scope of utilizing the compound in chemical synthesis, showcasing its versatility in reaction pathways (Dang & Liu, 2009).

Inhibitor of Glycogen Synthase Kinase-3

Some derivatives of furo[3,4-d]pyrimidine have been identified as potent inhibitors of glycogen synthase kinase-3beta (GSK-3beta), an enzyme involved in numerous cellular processes. This has implications for therapeutic applications, especially in treating disorders related to enzyme dysfunction (Miyazaki et al., 2008).

properties

IUPAC Name

1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLWNMYHQMDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)O1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315659
Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione

CAS RN

4156-75-6
Record name 4156-75-6
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Record name 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30315659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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